molecular formula C13H19ClN2O B1464934 2-{[3-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol CAS No. 1282139-34-7

2-{[3-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol

Cat. No.: B1464934
CAS No.: 1282139-34-7
M. Wt: 254.75 g/mol
InChI Key: QKMAUYKLPGKCBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[3-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol is a synthetic organic compound of interest in medicinal chemistry and biological research. This molecule features a 4-chlorophenol scaffold linked to a 3-(aminomethyl)piperidine moiety, a structure that suggests potential for receptor binding and modulation. Similar compounds containing chlorophenol groups and substituted piperidines are frequently explored in pharmaceutical research for their diverse biological activities . The presence of both phenolic and secondary amine functional groups makes this compound a versatile intermediate for further chemical derivatization. It can be used in the synthesis of more complex molecules, such as Schiff bases, amides, or urea derivatives, for building compound libraries in drug discovery programs . Researchers can utilize this chemical as a building block to develop novel probes for studying enzyme inhibition or receptor-ligand interactions. As with all such compounds, this compound is intended for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) and conduct all necessary safety assessments before use.

Properties

IUPAC Name

2-[[3-(aminomethyl)piperidin-1-yl]methyl]-4-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O/c14-12-3-4-13(17)11(6-12)9-16-5-1-2-10(7-15)8-16/h3-4,6,10,17H,1-2,5,7-9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMAUYKLPGKCBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=C(C=CC(=C2)Cl)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of Piperidinyl Intermediates

One principal approach involves the reductive amination of substituted hydroxyethylamines with piperidin-4-ylmethyl amines. This method is well-documented in patent literature, where the compound of interest or its analogues are prepared by reacting substituted (2R)-hydroxyethylamines with 1-substituted-4-(aminomethyl)piperidines under reductive amination conditions.

  • Starting materials : Substituted hydroxyaryl compounds and 1-substituted-4-(aminomethyl)piperidine.
  • Reagents and conditions : Use of reducing agents such as sodium triacetoxyborohydride or borohydride complexes in solvents like THF or DMF.
  • Mechanism : Formation of an imine intermediate followed by reduction to the corresponding amine.
  • Advantages : High selectivity and moderate to good yields.

This method allows introduction of the aminomethyl group at the piperidine ring while linking it to the chlorophenol moiety through a methylene bridge.

Synthesis via Substituted Piperidine Carbamates and Ureas

Another synthetic route involves preparing intermediates such as 1-(4-carboxamido-piperidin-1-yl)-3-substituted ureas, which are then reduced to 1-(4-aminomethyl-piperidin-1-yl) derivatives:

  • Step 1 : Reaction of isonipecotamide with substituted isocyanates in solvents like THF or dioxane, using acid scavengers such as diisopropylethyl amine to form urea intermediates.
  • Step 2 : Reduction of the amide carbonyl group using borane-tetrahydrofuran complex (BH3-THF) to yield the aminomethyl piperidine derivative.
  • Step 3 : Protection of the primary amine as a Boc-carbamate if needed, using di-tert-butyl dicarbonate.
  • Step 4 : Final coupling with 4-chlorophenol derivatives via nucleophilic substitution or peptide coupling reactions.

This multi-step approach provides precise control over substitution patterns and functionalities on the piperidine ring.

Reaction Conditions and Optimization

The preparation methods emphasize the following conditions for optimal yields and purity:

Step Reagents/Conditions Notes
Reductive amination Sodium triacetoxyborohydride, THF or DMF Mild conditions, avoids over-reduction
Urea formation Isonipecotamide, substituted isocyanate, DIPEA Acid scavenger critical for reaction
Amide reduction BH3-THF complex, THF Selective reduction of amide to amine
Protection (Boc) Di-tert-butyl dicarbonate, dioxane-water, K2CO3 Protects amine during subsequent steps
Coupling with chlorophenol Peptide coupling reagents (e.g., benzyltriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate), triethylamine, DMF Efficient formation of methylene linkage

Representative Synthetic Scheme

A simplified synthetic scheme based on the above methods can be outlined as:

Analytical Data and Research Findings

While direct analytical data specific to this compound are sparse in the open literature, analogous compounds prepared by these methods exhibit:

The reductive amination step is particularly critical and benefits from controlled pH and temperature to minimize side reactions such as over-reduction or polymerization.

Summary Table of Preparation Methods

Preparation Step Method Description Key Reagents/Conditions Advantages Challenges
Reductive amination Reaction of hydroxyaryl compounds with aminomethyl piperidine Sodium triacetoxyborohydride, THF/DMF High selectivity, mild conditions Requires strict moisture control
Urea intermediate synthesis Reaction of isonipecotamide with substituted isocyanates DIPEA, THF, followed by BH3-THF reduction Precise functionalization Multi-step, requires careful handling of reagents
Protection/deprotection Boc protection with di-tert-butyl dicarbonate Dioxane-water, K2CO3 Protects amine during synthesis Additional purification steps
Coupling with chlorophenol Peptide coupling using activated esters BOP reagent, triethylamine, DMF Efficient linkage formation Sensitive to moisture and temperature

Chemical Reactions Analysis

Types of Reactions

2-{[3-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under appropriate conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and aryl halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-{[3-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in biochemical studies or as a precursor for biologically active compounds.

    Industry: The compound can be used in the production of materials with desired chemical and physical properties.

Mechanism of Action

The mechanism of action of 2-{[3-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol involves its interaction with specific molecular targets. The aminomethyl group and the piperidine ring may play crucial roles in binding to receptors or enzymes, thereby modulating their activity. The chlorophenol moiety can also contribute to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-{[3-(Aminomethyl)piperidin-1-yl]methyl}-4-bromophenol: Similar structure but with a bromine atom instead of chlorine.

    2-{[3-(Aminomethyl)piperidin-1-yl]methyl}-4-fluorophenol: Similar structure but with a fluorine atom instead of chlorine.

    2-{[3-(Aminomethyl)piperidin-1-yl]methyl}-4-iodophenol: Similar structure but with an iodine atom instead of chlorine.

Uniqueness

The uniqueness of 2-{[3-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs. The presence of the chlorine atom can influence the compound’s reactivity and interaction with biological targets.

Biological Activity

Overview

2-{[3-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol, also known by its CAS number 1282139-34-7, is a compound that exhibits significant biological activity due to its structural components, which include a piperidine ring and a chlorophenol moiety. This compound has been the subject of various studies aimed at understanding its biochemical interactions and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H19ClN2O, with a molecular weight of 254.75 g/mol. The compound features a piperidine ring that is crucial for its biological activity, particularly in modulating enzyme interactions and receptor binding.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Notably, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), an important regulator of the cell cycle. This inhibition can lead to altered cell proliferation and apoptosis, making the compound a candidate for cancer therapy.

Enzyme Inhibition

The compound's interaction with enzymes has been highlighted in studies focusing on enzyme inhibition. For example, similar piperidine derivatives have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and urease. These studies revealed that certain derivatives exhibited strong inhibitory activity, which could be relevant for developing treatments for conditions like Alzheimer's disease and urinary tract infections .

Study on Piperidine Derivatives

In a study examining various piperidine derivatives, several compounds were synthesized and tested for their pharmacological potential. The results indicated that specific modifications to the piperidine structure could enhance biological activity, including increased potency against bacterial strains and improved enzyme inhibition .

Docking Studies

Molecular docking studies have been conducted to predict the interaction between this compound and target proteins. These studies suggest that the compound can effectively bind to key sites on enzymes such as CDK2, potentially leading to significant biological effects .

Data Table: Summary of Biological Activities

Activity Description Reference
AntibacterialModerate to strong activity against Salmonella typhi and Bacillus subtilis
Enzyme InhibitionStrong inhibitors of AChE and urease observed in related compounds
CDK2 InhibitionAlters cell cycle progression by inhibiting CDK2

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2-{[3-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol?

Answer:
The synthesis typically involves a two-step process:

Condensation : Reacting a piperidine-derived amine (e.g., 3-(aminomethyl)piperidine) with a chlorophenol-containing ketone (e.g., 1-(5-chloro-2-hydroxyphenyl)propan-1-one) in methanol or THF under reflux. This forms an imine intermediate .

Reduction : Sodium borohydride (NaBH₄) in a THF/ethanol mixture reduces the imine to the secondary amine. Yields >80% are achievable with careful pH control during workup .

Step Reagents/Conditions Key Observations
CondensationMethanol, 48h, RTIntramolecular H-bond stabilizes intermediates
ReductionNaBH₄, THF/ethanol (1:1), 273 KColorless solution indicates completion

Basic: What spectroscopic and crystallographic techniques are critical for structural characterization?

Answer:

  • NMR : ¹H/¹³C NMR confirms the presence of the piperidine ring (δ 2.5–3.5 ppm for N-CH₂), aromatic protons (δ 6.8–7.2 ppm for chlorophenol), and amine protons (δ 1.5–2.0 ppm) .
  • X-ray Crystallography : Resolves absolute configuration (e.g., R,R diastereomers) and intramolecular H-bonds (O-H⋯N, ~2.6 Å). Dihedral angles between aromatic rings (~33°) reveal conformational rigidity .

Advanced: How do intramolecular hydrogen bonds and steric effects influence the compound’s stability and reactivity?

Answer:

  • Intramolecular H-bonds : The O-H⋯N interaction (2.647 Å) stabilizes the folded conformation, reducing susceptibility to oxidative degradation .
  • Steric Effects : Bulky substituents on the piperidine ring (e.g., cyclopentyl groups) hinder racemization but may reduce catalytic activity in asymmetric reactions .
  • Data Contradiction : Some studies report weaker H-bonding (e.g., 2.8 Å) in analogs, suggesting solvent polarity impacts stability .

Advanced: What strategies enhance enantiomeric purity during synthesis?

Answer:

  • Chiral Pool Synthesis : Use enantiopure starting materials (e.g., (R)-1-(2-chlorophenyl)-1-cyclopentylmethanamine) to control stereochemistry .
  • Chiral Chromatography : Silica-gel TLC with chloroform resolves diastereomers (Rf difference ~0.15) .
  • Crystallization : Hexane recrystallization selectively precipitates the desired (R,R)-isomer (>95% ee) .

Advanced: How does this compound perform as a chiral ligand or catalyst in asymmetric synthesis?

Answer:

  • Catalytic Activity : The aminophenol moiety acts as a Brønsted base, facilitating enantioselective alkylation (up to 80% ee in ketone reductions) .
  • Limitations : Steric bulk from the piperidine ring reduces substrate accessibility, requiring optimization of linker length (e.g., methyl vs. propyl groups) .
  • Comparative Data : Analogous compounds with shorter linkers show higher turnover but lower selectivity .

Advanced: What analytical challenges arise when resolving data contradictions between NMR and X-ray results?

Answer:

  • Dynamic Effects : NMR may average conformations (e.g., chair-flip of piperidine), whereas X-ray captures static structures. Use variable-temperature NMR to detect flexibility .
  • Impurity Interference : Trace diastereomers (<5%) may skew NMR integration but remain undetected in X-ray. LC-MS with chiral columns validates purity .

Advanced: What in vivo or in vitro models are suitable for studying its pharmacological potential?

Answer:

  • Bronchodilator Models : Guinea pig tracheal strips assess β₂ agonist activity (EC₅₀ comparisons to salmeterol) .
  • Metabolic Stability : Human liver microsomes quantify CYP450-mediated degradation (t₁/₂ >2h suggests viability) .
  • Toxicity : Ames test for mutagenicity; exclude analogs with genotoxic impurities (e.g., chloroaniline derivatives) .

Advanced: How do structural modifications impact its physicochemical properties?

Answer:

Modification Effect Reference
Chlorine → Fluorine↑ Lipophilicity (logP +0.5)
Piperidine → Azetidine↓ Conformational flexibility
Aminomethyl → Acetamido↑ Solubility (aqueous solubility 2x)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[3-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-{[3-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.